molecular formula C14H22O3 B14523259 7-(5-Oxocyclopent-1-EN-1-YL)heptyl acetate CAS No. 62627-56-9

7-(5-Oxocyclopent-1-EN-1-YL)heptyl acetate

Cat. No.: B14523259
CAS No.: 62627-56-9
M. Wt: 238.32 g/mol
InChI Key: DKNOURODHKPEPH-UHFFFAOYSA-N
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Description

7-(5-Oxocyclopent-1-EN-1-YL)heptyl acetate is a chemical compound known for its unique structure and properties It is characterized by a cyclopentenone ring attached to a heptyl acetate chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(5-Oxocyclopent-1-EN-1-YL)heptyl acetate typically involves multiple steps. One common method includes the Friedel-Crafts acylation reaction, where a cyclopentenone derivative is reacted with a heptyl acetate precursor in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl2). This reaction is followed by purification steps to isolate the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for higher yields and purity, often incorporating advanced purification techniques such as distillation and chromatography .

Chemical Reactions Analysis

Types of Reactions

7-(5-Oxocyclopent-1-EN-1-YL)heptyl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the cyclopentenone ring to a cyclopentanol derivative.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products Formed

The major products formed from these reactions include various cyclopentanol derivatives, ketones, and substituted cyclopentenones .

Scientific Research Applications

7-(5-Oxocyclopent-1-EN-1-YL)heptyl acetate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-(5-Oxocyclopent-1-EN-1-YL)heptyl acetate involves its interaction with specific molecular targets. The cyclopentenone ring can undergo Michael addition reactions with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is crucial for its biological and chemical applications .

Comparison with Similar Compounds

Similar Compounds

    Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)-heptanoate: A similar compound with a hydroxyl group instead of an acetate group.

    2-methyl-5-oxocyclopent-1-en-1-yl phenylacetate: Another related compound with a phenylacetate group.

Uniqueness

Its combination of a cyclopentenone ring with a heptyl acetate chain makes it a versatile intermediate in various chemical reactions and applications .

Properties

CAS No.

62627-56-9

Molecular Formula

C14H22O3

Molecular Weight

238.32 g/mol

IUPAC Name

7-(5-oxocyclopenten-1-yl)heptyl acetate

InChI

InChI=1S/C14H22O3/c1-12(15)17-11-6-4-2-3-5-8-13-9-7-10-14(13)16/h9H,2-8,10-11H2,1H3

InChI Key

DKNOURODHKPEPH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCCCCCCCC1=CCCC1=O

Origin of Product

United States

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